Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound characterized by a unique three-dimensional structure. This compound is part of the bicyclo[1.1.1]pentane family, known for its highly strained carbon framework. The presence of a chlorine atom and a carboxylate ester group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method includes the chlorination of bicyclo[1.1.1]pentane-1-carboxylate followed by esterification with methanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Methyl 3-hydroxybicyclo[1.1.1]pentane-1-carboxylate.
Oxidation: Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid.
Scientific Research Applications
Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its unique structure may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester
Comparison: Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate contains a cyano group, which offers different chemical properties and reactivity. Similarly, Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has a hydroxymethyl group, making it suitable for different types of chemical transformations.
Properties
IUPAC Name |
methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCZTDMTJKGZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228343 | |
Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156329-71-4 | |
Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156329-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-chlorobicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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